1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-
Overview
Description
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is a complex organosilicon compound characterized by its unique structure featuring silicon atoms within a cyclic framework. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which results from the interaction between π-bonded molecular segments and σ-bonded segments arranged in a cyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- typically involves the use of organosilicon precursors and cross-coupling reactions. One common method involves the reaction of tetraphenylsilane derivatives with appropriate dienes under controlled conditions to form the desired cyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale cross-coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the removal of any by-products or unreacted starting materials.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of siloxanes or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: Substitution reactions, particularly those involving the replacement of phenyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Siloxanes, silicates, and other oxidized derivatives.
Reduction: Silanes and other reduced forms.
Substitution: Derivatives with different substituents on the silicon atoms.
Scientific Research Applications
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the design of larger cross-hyperconjugated molecules.
Biology: Its unique structure can be used to study the interactions between silicon and organic molecules in biological systems.
Industry: Use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects through its strong neutral cyclic cross-hyperconjugation, which involves the interaction between π-bonded molecular segments and σ-bonded segments. This interaction results in unique electronic properties, such as lower ionization energies and distinct electronic excitation energies. The molecular targets and pathways involved are primarily related to the electronic structure and bonding within the compound.
Comparison with Similar Compounds
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- is unique due to its strong neutral cyclic cross-hyperconjugation. Similar compounds include:
1,4-Disilacyclohexa-2,5-diene derivatives: Variants with different substituents on the silicon atoms.
Silicon-containing cyclic compounds: Other cyclic compounds with silicon atoms in their structure.
These compounds differ in their electronic properties and reactivity due to variations in their substituents and molecular structures.
Properties
IUPAC Name |
1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWHQGFIZDSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499450 | |
Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
751-37-1 | |
Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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